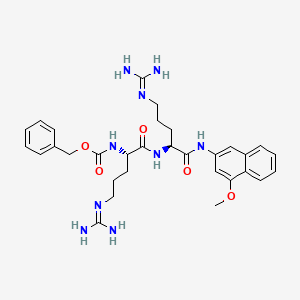
Z-Arg-Arg-4MbNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Arg-Arg-4MbNA is a useful research compound. Its molecular formula is C31H41N9O5 and its molecular weight is 619.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Research
Z-Arg-Arg-4MbNA is primarily utilized as a substrate to measure the activity of cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation. The compound releases a fluorescent product (4-Methoxy-β-naphthylamine or 4MβNA) upon cleavage by cathepsin B, allowing for sensitive detection and quantification of protease activity. This property makes it valuable for:
- Studying Cathepsin B Activity : Researchers employ this compound to investigate the enzymatic activity of cathepsin B in various biological contexts, including cancer and neurodegenerative diseases. Elevated levels of cathepsin B are associated with conditions such as Alzheimer's disease and traumatic brain injury .
Cancer Research
In cancer research, this compound is used to explore the role of proteases in tumor progression and metastasis. Cathepsin B is implicated in tumor invasion and metastasis due to its ability to degrade extracellular matrix components. The compound's application includes:
- Assessment of Tumor Microenvironment : By measuring cathepsin B activity in tumor samples, researchers can gain insights into the tumor microenvironment's remodeling processes that facilitate cancer progression .
Neurobiology
This compound's role extends into neurobiology, particularly concerning neurodegenerative diseases:
- Investigating Neurological Disorders : The compound aids in understanding how increased cathepsin B activity correlates with neurological disorders, providing a potential biomarker for disease progression and therapeutic targets .
Methodological Applications
The methodology involving this compound typically includes:
- Cell Lysis : Cells are lysed without disrupting lysosomes to preserve protease activity.
- Incubation : The lysate is incubated with this compound under optimal conditions.
- Fluorescence Measurement : The fluorescence intensity corresponding to the released 4MβNA is measured using spectrophotometry or fluorometry, allowing quantification of protease activity .
Therapeutic Implications
Given its involvement in critical cellular processes, this compound may have implications for developing therapeutic strategies targeting cathepsin B:
- Potential Drug Development : Inhibitors designed to target cathepsin B could be screened using this compound as a substrate, facilitating the discovery of new treatments for diseases characterized by aberrant protease activity .
Case Studies and Findings
Several studies have employed this compound to elucidate various biological phenomena:
化学反応の分析
Enzymatic Hydrolysis by Cathepsin B
Z-Arg-Arg-4MbNA undergoes specific hydrolysis catalyzed by cathepsin B, a lysosomal cysteine protease. The reaction proceeds as follows:
This compoundCathepsin BZ-Arg-Arg-OH+4-Methoxy-2-naphthylamine (4MbNA)
Key features of the reaction:
-
Fluorogenic Release : Cleavage releases fluorescent 4MbNA (λex=340nm,λem=425nm), enabling real-time quantification of enzyme activity .
-
pH Dependency : Optimal activity occurs at pH 5.0–6.5, consistent with lysosomal conditions .
-
Kinetic Parameters :
Parameter Value Source Km 12.5±2.1μM kcat 4.8±0.3s−1 kcat/Km 0.38μM−1s−1
Synthetic Pathway
The synthesis involves sequential peptide coupling and deprotection steps :
Critical Reaction Conditions
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0∘C (coupling) | Minimizes racemization |
| Solvent | DMF or DCM | Enhances reagent solubility |
| Reaction Time | 2–4 hours per coupling | Balances efficiency and side reactions |
Catalytic Mechanism of Cathepsin B
-
Substrate Binding :
-
Nucleophilic Attack :
-
Product Release :
Structural Determinants of Reactivity
-
4MbNA Moiety : The electron-donating methoxy group enhances fluorescence quantum yield by stabilizing the excited state .
-
Peptide Backbone : The Z-group (benzyloxycarbonyl) prevents nonspecific proteolysis, ensuring substrate specificity .
Stability and Reactivity Under Varied Conditions
特性
分子式 |
C31H41N9O5 |
|---|---|
分子量 |
619.7 g/mol |
IUPAC名 |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N9O5/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37)/t24-,25-/m0/s1 |
InChIキー |
UGENMPCCAUJPMX-DQEYMECFSA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
異性体SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
ピクトグラム |
Health Hazard |
配列 |
RR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















